Sucrose

Übersicht

Beschreibung

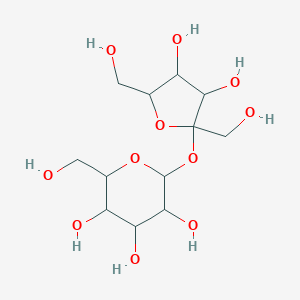

Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose subunits. It is naturally produced in plants and is the primary constituent of white sugar. The molecular formula of this compound is C₁₂H₂₂O₁₁. For human consumption, this compound is extracted and refined from sugarcane or sugar beet .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Saccharose kann durch die enzymatische Reaktion von Glucose und Fructose synthetisiert werden. Das Enzym Saccharase erleichtert die Bildung einer glycosidischen Bindung zwischen dem C1 von α-D-Glucose und dem C2 von β-D-Fructose .

Industrielle Produktionsmethoden:

Verarbeitung von Zuckerrohr: Zuckerrohr wird zerkleinert, um Saft zu extrahieren, der dann geklärt wird, um Verunreinigungen zu entfernen. Der Saft wird durch Verdampfung konzentriert, und der resultierende Sirup wird kristallisiert, um Rohzucker zu bilden.

Verarbeitung von Zuckerrüben: Zuckerrüben werden in Scheiben geschnitten und in heißem Wasser eingeweicht, um Zucker zu extrahieren.

Arten von Reaktionen:

Verbrennung: Saccharose verbrennt in Gegenwart von Sauerstoff unter Bildung von Kohlendioxid und Wasser.

Dehydratisierung: Bei Behandlung mit Schwefelsäure dehydriert Saccharose zu einem schwarzen, kohlenstoffreichen Feststoff.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Verdünnte Salzsäure oder Schwefelsäure, Enzym Saccharase.

Verbrennung: Sauerstoff, Hitze.

Dehydratisierung: Konzentrierte Schwefelsäure.

Hauptprodukte:

Hydrolyse: Glucose und Fructose.

Verbrennung: Kohlendioxid und Wasser.

Dehydratisierung: Kohlenstoffreicher Feststoff.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Sweetener in Food Products

- Sucrose is predominantly used as a sweetener in a variety of food products, including soft drinks, candies, baked goods, and preserves. Its role in enhancing flavor and palatability is crucial in the food industry .

Preservation and Stabilization

- This compound acts as a natural preservative by inhibiting microbial growth and extending the shelf life of products like jams and jellies. This is achieved through its ability to create a hypertonic environment that draws moisture out of microbial cells .

Browning Agent in Baking

- During the Maillard reaction, this compound contributes to the browning of baked goods, enhancing their visual appeal and flavor profile .

Thickening Agent

- In confectionery and sauces, this compound serves as a thickening agent, providing desirable texture and mouthfeel .

Pharmaceutical Applications

Excipient in Drug Formulations

- This compound is widely used as an excipient in pharmaceutical formulations due to its non-toxic nature and ability to enhance the stability of active ingredients. It is commonly found in syrups and oral solutions .

Taste Masking Agent

- In pediatric formulations, this compound is employed to mask the unpleasant taste of certain medications, improving patient compliance .

Agricultural Applications

Role in Plant Metabolism

- This compound plays a vital role in plant metabolism as a transport sugar. It is synthesized during photosynthesis and transported throughout the plant to provide energy for growth and development .

Enhancement of Crop Yield

- Genetic engineering efforts aim to improve this compound accumulation in crops such as sugarcane, enhancing yield and efficiency. Research highlights the use of specific genes involved in this compound metabolism to boost production levels .

Biotechnological Applications

Microbial Fermentation

- This compound serves as a substrate for various microorganisms in fermentation processes. For example, Lactobacillus plantarum utilizes this compound for producing lactic acid, which has applications in food preservation and probiotic formulations .

Production of Alternative Sweeteners

- Research into this compound isomers such as trehalulose and isomaltulose explores their potential as healthier alternatives to traditional this compound. These isomers exhibit lower glycemic responses, making them suitable for managing chronic diseases like diabetes .

Case Study 1: this compound in Food Preservation

A study demonstrated that this compound significantly extends the shelf life of fruit preserves by reducing water activity levels, thereby inhibiting microbial growth. The research indicated that products with higher this compound concentrations showed marked improvements in preservation compared to those with lower levels.

Case Study 2: Genetic Engineering in Sugarcane

Recent advancements in genetic engineering have focused on enhancing this compound content in sugarcane through targeted breeding programs. By manipulating specific genes responsible for this compound synthesis, researchers have reported increases in yield by up to 20%, showcasing the potential for improved agricultural productivity .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Sweetener, preservative, thickening agent | Enhances flavor; extends shelf life |

| Pharmaceuticals | Excipient, taste masking | Improves stability; increases compliance |

| Agriculture | Energy transport; crop yield enhancement | Supports growth; boosts productivity |

| Biotechnology | Substrate for fermentation; production of sweeteners | Enables sustainable practices; health benefits |

Wirkmechanismus

Sucrose exerts its effects primarily through its metabolism into glucose and fructose. These monosaccharides are absorbed in the intestine and utilized by the body for energy. This compound acts on taste receptors, specifically the taste receptor type 1 member 2, to produce a sweet sensation .

Vergleich Mit ähnlichen Verbindungen

Glucose: A monosaccharide with the molecular formula C₆H₁₂O₆.

Fructose: A monosaccharide with the molecular formula C₆H₁₂O₆.

Uniqueness of Sucrose: this compound is unique among disaccharides due to its non-reducing nature, meaning it does not have a free aldehyde or ketone group. This property makes this compound less reactive compared to other sugars like glucose and fructose .

Biologische Aktivität

Sucrose, a disaccharide composed of glucose and fructose, is not only a key energy source for various organisms but also plays significant roles in biological processes across different life forms. This article explores the biological activity of this compound, focusing on its metabolism, physiological functions, and implications for health.

Overview of this compound Metabolism

This compound is primarily produced in plants through photosynthesis and serves as a major transport sugar in the phloem. Its metabolism involves several key enzymes and pathways:

- This compound Synthase (SuSy) : This enzyme catalyzes the reversible cleavage of this compound into fructose and UDP-glucose or ADP-glucose. SuSy is crucial for energy production and the synthesis of starch in plants .

- Invertase : This enzyme hydrolyzes this compound into glucose and fructose, which can then enter various metabolic pathways. Invertase activity is regulated by the availability of glucose, influencing overall sugar metabolism .

The following table summarizes the key enzymes involved in this compound metabolism:

| Enzyme | Function |

|---|---|

| This compound Synthase (SuSy) | Cleaves this compound into fructose and UDP/ADP-glucose |

| Invertase | Hydrolyzes this compound into glucose and fructose |

| Fructokinase | Phosphorylates fructose to fructose-6-phosphate |

| Hexokinase | Converts glucose to glucose-6-phosphate |

Physiological Functions of this compound

This compound plays several important roles in plant physiology:

- Energy Source : As a primary carbohydrate, this compound provides energy for cellular respiration.

- Osmoregulation : this compound helps maintain osmotic balance within plant cells, aiding in water retention and stress responses.

- Signaling Molecule : It acts as a signaling molecule that can influence gene expression related to growth and development.

In animals, this compound consumption has been linked to various health outcomes:

- Metabolic Effects : Excessive intake of this compound can lead to metabolic disorders such as obesity and type 2 diabetes. Studies have shown that high this compound diets may promote insulin resistance .

- Gut Microbiota Interaction : this compound can influence gut microbiota composition, potentially affecting overall health and disease susceptibility.

Case Studies on this compound's Biological Activity

Several studies illustrate the diverse biological activities associated with this compound:

- Antidiabetic Effects : Research indicates that substituting part of dietary this compound with other sugars like D-xylose can significantly lower fasting blood glucose levels in diabetic models . This suggests potential therapeutic strategies for managing diabetes.

- Cancer Research : Some sugar derivatives exhibit antitumor activity. For instance, modifications of sugar moieties have been linked to enhanced pharmacological effects against cancer cells, indicating that the structure of sugars like this compound may play a role in drug efficacy .

- Yeast Utilization : A study demonstrated that Saccharomyces cerevisiae adapted to utilize this compound directly without prior hydrolysis, challenging previous assumptions about sugar metabolism in yeast . This adaptation highlights the metabolic flexibility of yeast and its potential applications in fermentation processes.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMRCDWAGMRECN-UGDNZRGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-74-3 | |

| Record name | Polysucrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021288 | |

| Record name | Sucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.] | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sucrose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes, Decomposes | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200% | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sucrose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59 | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ... | |

CAS No. |

57-50-1 | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sucrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucrose [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sucrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sucrose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C151H8M554 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WN632EA0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes) | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sucrose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular structure and formula of sucrose?

A1: this compound (β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside) is a disaccharide composed of glucose and fructose units linked by an α-(1→2)-glycosidic bond. Its molecular formula is C12H22O11. []

Q2: How does this compound interact with biological systems?

A2: this compound can be hydrolyzed by enzymes like invertase into glucose and fructose, which are then utilized in various metabolic pathways. [, ] In plants, this compound acts as a signaling molecule influencing gene expression, particularly in anthocyanin biosynthesis. []

Q3: Does this compound interact directly with proteins?

A3: Yes, research suggests a direct interaction between this compound and proteins in dried protein solids. This interaction, evident from water sorption isotherm data, can influence protein stability. []

Q4: How does this compound impact the stability of pharmaceutical formulations?

A5: this compound is commonly used in freeze-drying to enhance protein stability. The interaction between this compound and proteins can reduce water activity and preserve protein secondary structure. []

Q5: Are there any novel applications of this compound in material science?

A6: Research suggests the potential use of this compound esters in developing bio-based materials. [] this compound esters extracted from tobacco were effectively separated and analyzed using online LC-GC/MS, demonstrating the potential for their application in various industries. []

Q6: What is the role of this compound in plant physiology?

A7: this compound is a major product of photosynthesis in plants, serving as a transportable energy source and contributing to osmotic balance. [, ] Specialized this compound transporters, such as AtSUC1 in Arabidopsis, play a crucial role in this compound distribution within the plant. []

Q7: What is the impact of this compound consumption on human health?

A10: High this compound intake has been linked to various health issues, including insulin resistance, hyperuricemia, and dental caries. [, , ] Studies show that replacing this compound with alternative sweeteners like dried glucose syrup can positively impact plasma lipid profiles. []

Q8: Can this compound consumption be linked to specific physiological changes?

A11: Research suggests a link between high this compound intake and nitric oxide production. A combined low-magnesium and high-sucrose diet in rats led to increased plasma nitrite and citrulline levels, indicating potential nitrosative stress. []

Q9: Are there strategies to mitigate the adverse effects of high this compound consumption?

A12: Using alpha-glucosidase inhibitors like acarbose can help alleviate the rise in plasma uric acid concentration induced by this compound ingestion. [] This suggests a potential avenue for managing this compound-induced metabolic disturbances.

Q10: How is this compound used in behavioral studies?

A13: this compound is commonly employed as a rewarding stimulus in behavioral studies. Research utilizing this compound preference tests in mice provides insights into the role of dopamine in motivation and reward pathways. []

Q11: Can this compound be used to study taste perception?

A14: Yes, this compound plays a crucial role in understanding taste perception and conditioned taste aversion. Studies using this compound infusions in rats demonstrate the rapid formation of conditioned taste aversion, highlighting the interplay of taste and visceral responses. []

Q12: What is the role of this compound in weed control?

A15: Herbicides like triazines and ureas exert their effect by inhibiting photosynthesis, consequently reducing the this compound level in weed seedlings. This reduction in this compound content correlates with effective weed control. []

Q13: How can this compound levels be manipulated to improve crop yield?

A16: Understanding the transport and accumulation of this compound in crops is crucial for optimizing yield. Studies on sugar beet highlight the role of active phloem loading in this compound transport, offering potential targets for genetic manipulation to enhance sugar accumulation in the taproot. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.